Decanoyl fluorescein
Description
Decanoyl fluorescein (CAS 7274-07-9, molecular formula C₃₀H₃₀O₆) is a fluorescein derivative modified with a decanoyl group (CH₃(CH₂)₈CO-) at the 7-position of the xanthene ring . This modification introduces a hydrophobic 10-carbon acyl chain, altering the compound's physicochemical properties compared to unmodified fluorescein. This compound retains the core fluorescein structure, which consists of a spiro[2-benzofuran-3,9'-xanthene] backbone, enabling pH-dependent fluorescence . The decanoyl chain enhances lipophilicity, influencing its solubility, cellular permeability, and stability, making it suitable for applications in biomolecular labeling, drug delivery, and enzymatic studies .
Properties
CAS No. |
7274-07-9 |
|---|---|
Molecular Formula |
C30H30O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
7-decanoyl-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H30O6/c1-2-3-4-5-6-7-8-12-25(33)21-10-9-11-24-28(21)29(34)36-30(24)22-15-13-19(31)17-26(22)35-27-18-20(32)14-16-23(27)30/h9-11,13-18,31-32H,2-8,12H2,1H3 |
InChI Key |
TZDHBHOBHMTKEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)C1=C2C(=CC=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C2C(=CC=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Appearance |
Solid powder |
Other CAS No. |
7274-07-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoyl fluorescein; Decanoyl-fluorescein; AC1L46HC; DTXSID90223049; 7-decanoyl-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Decanoyl fluorescein with fluorescein, fluorescein isothiocyanate (FITC), acetyl fluorescein, and palmitoyl fluorescein:
Key Observations:
- Lipophilicity: The decanoyl chain increases lipophilicity compared to fluorescein and FITC, enhancing membrane permeability but reducing aqueous solubility. Palmitoyl fluorescein (C16) exhibits even higher hydrophobicity, limiting its use in aqueous environments .
- Permeability: this compound's permeability is superior to acetyl fluorescein (C2) due to optimal hydrophobic-hydrophilic balance. However, excessively long chains (e.g., palmitoyl) may reduce solubility without proportional permeability gains .
- Stability: The ester bond in this compound is susceptible to hydrolysis under alkaline or enzymatic conditions, similar to acetyl fluorescein but more stable than short-chain esters .
(a) Enzymatic Interactions
- Decanoyl-modified compounds are preferred substrates for sirtuin enzymes (e.g., SIRT1-3, SIRT5-6), which hydrolyze medium-chain acyl groups (C8-C12) more efficiently than shorter (C2) or longer (C16) chains . This specificity suggests this compound could serve as a probe for sirtuin activity.
- In contrast, FITC’s isothiocyanate group forms stable conjugates with proteins, making it ideal for antibody labeling but unsuitable for enzymatic studies .
(b) Binding Affinity and Drug Delivery
- Rhamnopyranoside derivatives with decanoyl groups exhibit higher binding affinity (-7.6 kcal/mol) than acetyl or palmitoyl analogues, attributed to optimal hydrophobic interactions .
- This compound’s moderate lipophilicity allows efficient encapsulation into polystyrene microspheres, retaining fluorescence while enabling controlled release—a property less achievable with highly hydrophobic palmitoyl derivatives .
Preparation Methods
Fluorescein derivatives are widely employed as fluorescent probes in cellular imaging, enzyme assays, and molecular tracking. The introduction of a decanoyl group (C₁₀H₁₉CO-) alters the parent fluorescein’s hydrophobicity, enabling enhanced membrane permeability and tailored interactions with lipid-rich environments. Decanoyl fluorescein’s synthesis typically involves acylation of fluorescein or its intermediates, leveraging nucleophilic substitution or condensation reactions. This article delineates two primary synthetic routes, evaluates their mechanistic foundations, and presents empirical outcomes from recent studies.
Synthesis Methodologies
Acylation of Fluorescein Intermediate with Decanoyl Chloride
The most documented method involves the acylation of a fluorescein-derived diol intermediate with decanoyl chloride under basic conditions.
Reaction Protocol
- Starting Material : (4-((7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methylene)-2-(hydroxymethyl)-5-oxotetrahydrofuran-2-yl)methanol (Diol 5).
- Reagents :
- Decanoyl chloride (C₁₀H₁₉COCl)
- Triethylamine (Et₃N)
- Tetrahydrofuran (THF)
- Procedure :
- Diol 5 (37 mg, 0.1 mmol) is dissolved in anhydrous THF (2 mL) at 0°C.
- Et₃N (20 µL, 0.15 mmol) and decanoyl chloride (10 µL, 0.05 mmol) are added dropwise.
- The mixture is stirred at 0°C for 2 hours, then warmed to room temperature and stirred for an additional 2 hours.
- The reaction is quenched with water, and the organic layer is concentrated under reduced pressure.
- Purification via silica gel column chromatography (hexane/ethyl acetate = 5:1) yields this compound as an orange solid.
Characterization Data
Alternative Route: Condensation of Fluorescein with Decanoic Anhydride
While less common, acylation using decanoic anhydride in acidic media has been explored for analogous fluorescein derivatives.
Reaction Protocol
- Starting Material : Fluorescein (C₂₀H₁₂O₅).
- Reagents :
- Decanoic anhydride ((C₁₀H₁₉CO)₂O)
- Concentrated sulfuric acid (H₂SO₄)
- Procedure :
Mechanistic Insight
The acid catalyzes the formation of an acylium ion from decanoic anhydride, which reacts with the hydroxyl group of fluorescein. Steric hindrance at the xanthene ring’s 2-position often limits acylation to the 6′-hydroxyl group, ensuring regioselectivity.
Comparative Analysis of Synthetic Routes
Mechanistic Studies
Nucleophilic Acyl Substitution
The decanoyl chloride method proceeds via a base-mediated nucleophilic attack. Et₃N deprotonates the hydroxymethyl group of diol 5, generating an alkoxide that attacks the electrophilic carbonyl carbon of decanoyl chloride. The resultant tetrahedral intermediate collapses, releasing HCl (scavenged by Et₃N) and forming the decanoyl ester.
Purification and Characterization Techniques
Research Outcomes and Applications
Biochemical Imaging
This compound’s enhanced lipophilicity enables superior cell membrane penetration compared to carboxyfluorescein, as demonstrated in confocal laser endomicroscopy (pCLE) studies. Optimal imaging in colon tissue was achieved at 5.0 mL doses, with signal-to-noise ratios (SNR) plateauing beyond this concentration.
Enzyme Activity Probes
The compound serves as a substrate for esterases, with hydrolysis of the decanoyl group regenerating fluorescent fluorescein. This property is exploited in real-time enzyme kinetics assays, where fluorescence intensity correlates with enzymatic activity.
Q & A
Q. What are the standard synthetic protocols for Decanoyl fluorescein, and how can reproducibility be ensured?
this compound (CAS 7274-07-9, C₃₀H₃₀O₆) is synthesized via esterification of fluorescein with decanoyl chloride. A typical protocol involves reacting fluorescein with decanoyl chloride in anhydrous conditions using a base catalyst (e.g., pyridine) to promote acyl transfer. To ensure reproducibility, researchers must document reaction parameters (temperature, molar ratios, solvent purity) and validate intermediates via thin-layer chromatography (TLC) . Experimental sections should follow guidelines for clarity and detail, including spectroscopic data (¹H/¹³C NMR, FT-IR) and chromatographic purity assessments (HPLC) to confirm structural integrity .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Characterization requires a multi-modal approach:
- NMR Spectroscopy : Confirm ester bond formation via carbonyl (δ ~170 ppm in ¹³C NMR) and alkyl chain proton signals (δ 0.8–2.3 ppm in ¹H NMR).
- Mass Spectrometry (MS) : Validate molecular weight (MW = 486.56 g/mol) using ESI-MS or MALDI-TOF.
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at fluorescein’s λmax (~490 nm). Cross-referencing with literature data for fluorescein derivatives (e.g., FITC) helps identify deviations .
Q. How does this compound’s fluorescence profile compare to other fluorescein derivatives?
this compound’s fluorescence properties (e.g., quantum yield, photostability) depend on the decanoyl group’s hydrophobicity. Researchers should compare it to unmodified fluorescein and FITC under identical conditions (pH, solvent polarity). For example, the decanoyl chain may reduce aqueous solubility but enhance membrane permeability in cellular imaging. Standardize excitation/emission wavelengths (e.g., λex = 488 nm, λem = 520 nm) and use quinine sulfate as a reference for quantum yield calculations .
Advanced Research Questions
Q. How can conflicting reports on this compound’s fluorescence quantum yield be resolved?
Discrepancies often arise from solvent effects (e.g., DMSO vs. PBS), pH variations, or instrument calibration differences. To resolve conflicts:
- Standardize Conditions : Use buffered solutions (pH 7.4) and control temperature.
- Calibrate Instruments : Validate using certified fluorescence standards (e.g., fluorescein in 0.1 N NaOH).
- Publish Metadata : Report solvent purity, instrument settings, and sample preparation steps in detail. Cross-study comparisons should address these variables explicitly .
Q. What strategies improve this compound’s solubility and stability in biological assays?
The decanoyl group’s hydrophobicity limits aqueous solubility. Methodological solutions include:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without quenching fluorescence.
- Nanoparticle Encapsulation : Load into liposomes or polymeric nanoparticles for controlled release.
- pH Optimization : Fluorescein derivatives are pH-sensitive; maintain physiological pH to prevent aggregation. Stability studies (e.g., 24-hour time courses under assay conditions) are critical for validating these approaches .
Q. How can this compound be applied in advanced imaging techniques like super-resolution microscopy?
Its photostability must be evaluated against photobleaching-prone dyes (e.g., FITC). Researchers should:
- Test Photobleaching Rates : Use continuous irradiation (e.g., 488 nm laser) and quantify signal decay.
- Modify Protocols : Add antifade reagents (e.g., ProLong Diamond) or reduce illumination intensity.
- Compare with Commercial Probes : Benchmark against Alexa Fluor 488 or Cy3 in the same system. Document imaging parameters (exposure time, power density) to ensure cross-study reproducibility .
Methodological Best Practices
Q. How should researchers design controls for this compound-based uptake studies in cellular models?
- Negative Controls : Use untreated cells or cells incubated with unmodified fluorescein.
- Inhibition Controls : Apply endocytosis inhibitors (e.g., dynasore) to differentiate passive vs. active uptake.
- Quantitative Analysis : Normalize fluorescence intensity to protein content or cell count. Include statistical validation (e.g., ANOVA for multi-group comparisons) and report effect sizes .
Q. What statistical approaches are recommended for analyzing fluorescence intensity data from this compound experiments?
- Normalization : Express intensities as fold-changes relative to controls.
- Outlier Detection : Use Grubbs’ test or boxplot analysis to exclude anomalous data points.
- Multivariate Analysis : Apply principal component analysis (PCA) if multiple variables (e.g., pH, temperature) are tested. Transparent reporting of statistical methods (software, thresholds for significance) is essential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
